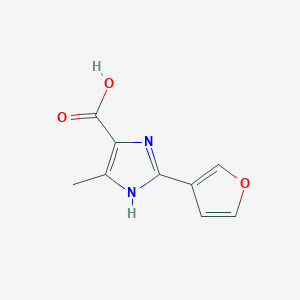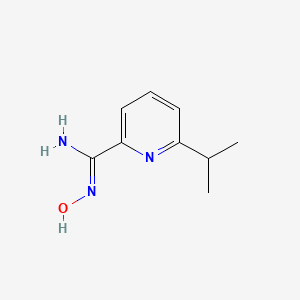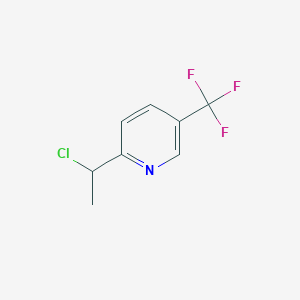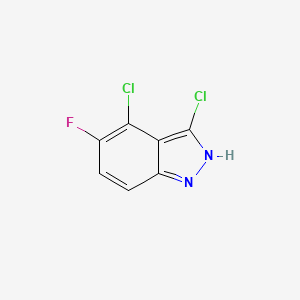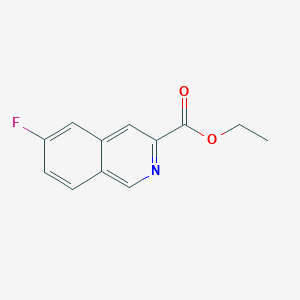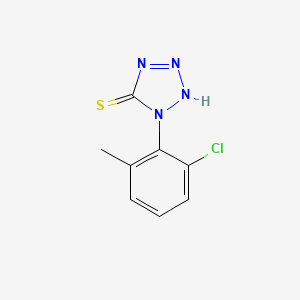
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a chloro and methyl substituent on the phenyl ring, and a thiol group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-6-methylphenylamine.
Formation of Tetrazole Ring: The amine is reacted with sodium azide (NaN₃) and triethyl orthoformate (HC(OEt)₃) under acidic conditions to form the tetrazole ring.
Introduction of Thiol Group: The resulting tetrazole compound is then treated with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH) to introduce the thiol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Handling large quantities of starting materials and reagents.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Addition: The tetrazole ring can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or iodine (I₂) can be used to oxidize the thiol group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the chloro group.
Addition: Electrophiles such as alkyl halides can react with the tetrazole ring.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Adducts: Formed from addition reactions with electrophiles.
Scientific Research Applications
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology: It is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Industry: It is used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol involves:
Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Binding: The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-amine: Similar structure but with an amine group instead of a thiol group.
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-methanol: Similar structure but with a hydroxyl group instead of a thiol group.
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a thiol group.
Uniqueness
1-(2-Chloro-6-methylphenyl)-1H-tetrazole-5-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The thiol group allows for the formation of disulfide bonds and covalent interactions with proteins, making it a valuable compound in various applications.
Properties
Molecular Formula |
C8H7ClN4S |
|---|---|
Molecular Weight |
226.69 g/mol |
IUPAC Name |
1-(2-chloro-6-methylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H7ClN4S/c1-5-3-2-4-6(9)7(5)13-8(14)10-11-12-13/h2-4H,1H3,(H,10,12,14) |
InChI Key |
QCYQSFXOBOBHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2C(=S)N=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


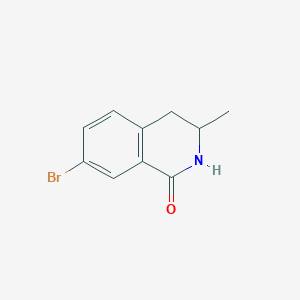
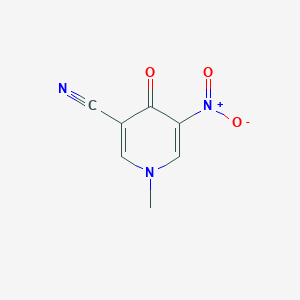
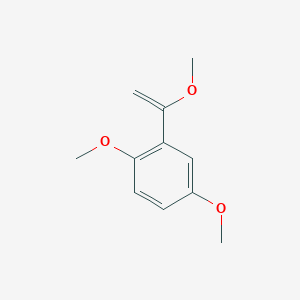
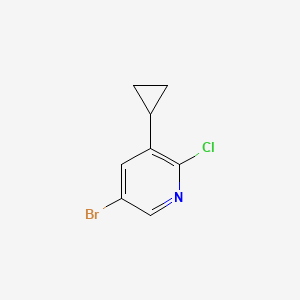
![5-Methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13677989.png)
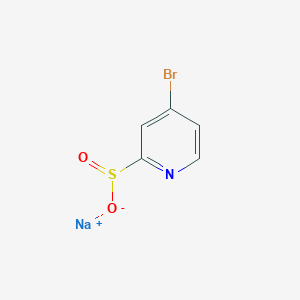
![2-[[(1-Methoxy-4-piperidyl)oxy]methyl]thiazole-4-carboxylic Acid](/img/structure/B13678000.png)
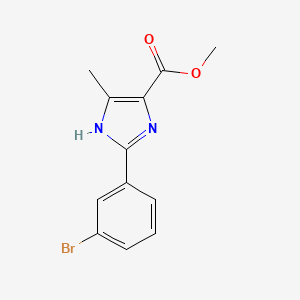
![6-(Difluoromethyl)benzo[d]isothiazole](/img/structure/B13678009.png)
